2-{[3-(4-Chlorobenzyl)-1,2-benzoxazol-6-yl]oxy}acetamide
Overview
Description
2-{[3-(4-Chlorobenzyl)-1,2-benzoxazol-6-yl]oxy}acetamide is an organic compound that features a benzoxazole ring substituted with a 4-chlorobenzyl group and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(4-Chlorobenzyl)-1,2-benzoxazol-6-yl]oxy}acetamide typically involves the following steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of an o-aminophenol derivative with a carboxylic acid or its derivatives under acidic conditions.
Introduction of the 4-Chlorobenzyl Group: The 4-chlorobenzyl group can be introduced via a nucleophilic substitution reaction, where the benzoxazole ring is reacted with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate.
Attachment of the Acetamide Group: The final step involves the reaction of the benzoxazole derivative with chloroacetamide under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and solvent recycling to enhance yield and reduce waste.
Chemical Reactions Analysis
Types of Reactions
2-{[3-(4-Chlorobenzyl)-1,2-benzoxazol-6-yl]oxy}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzoxazole ring can undergo electrophilic aromatic substitution reactions, while the acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: 4-Chlorobenzyl chloride in the presence of potassium carbonate.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzoxazole derivatives.
Scientific Research Applications
2-{[3-(4-Chlorobenzyl)-1,2-benzoxazol-6-yl]oxy}acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used as a probe to study enzyme interactions and receptor binding in biological systems.
Mechanism of Action
The mechanism of action of 2-{[3-(4-Chlorobenzyl)-1,2-benzoxazol-6-yl]oxy}acetamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can bind to receptors on cell surfaces, modulating signal transduction pathways and cellular responses.
Comparison with Similar Compounds
2-{[3-(4-Chlorobenzyl)-1,2-benzoxazol-6-yl]oxy}acetamide can be compared with similar compounds such as:
2-{[3-(4-Methylbenzyl)-1,2-benzoxazol-6-yl]oxy}acetamide: Similar structure but with a methyl group instead of a chlorine atom.
2-{[3-(4-Fluorobenzyl)-1,2-benzoxazol-6-yl]oxy}acetamide: Contains a fluorine atom instead of chlorine.
2-{[3-(4-Bromobenzyl)-1,2-benzoxazol-6-yl]oxy}acetamide: Features a bromine atom in place of chlorine.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interaction with biological targets.
Properties
IUPAC Name |
2-[[3-[(4-chlorophenyl)methyl]-1,2-benzoxazol-6-yl]oxy]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3/c17-11-3-1-10(2-4-11)7-14-13-6-5-12(21-9-16(18)20)8-15(13)22-19-14/h1-6,8H,7,9H2,(H2,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNWGYOYDIUPPIS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=NOC3=C2C=CC(=C3)OCC(=O)N)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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